molecular formula C22H26N6O B2579321 N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291863-37-0

N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No. B2579321
CAS RN: 1291863-37-0
M. Wt: 390.491
InChI Key: SDAQBINDHKXJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

One significant area of research application for compounds related to N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is in the development of new antimicrobial agents. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms. These compounds represent a promising avenue for the development of new antimicrobial agents, highlighting the potential of triazole derivatives in combating resistant bacterial strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Carbon Dioxide Capture

Another research application of related piperazine compounds is in the field of carbon dioxide capture technologies. Freeman et al. (2010) investigated the degradation of aqueous piperazine in the context of CO2 capture, showcasing the compound's thermal stability and resistance to oxidation. This study underscores the relevance of piperazine derivatives in enhancing the efficiency and durability of CO2 capture processes, which is critical for addressing climate change (Freeman, Davis, & Rochelle, 2010).

Antitumor Activity

In the realm of cancer research, Ding et al. (2016) designed and synthesized 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited significant inhibitory activity against the CDC25B protein, indicating their potential as antitumor agents. This research highlights the utility of piperazine and triazole derivatives in developing novel anticancer therapeutics, contributing to the ongoing search for more effective cancer treatments (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Green Synthesis Techniques

Mermer et al. (2018) explored green chemistry techniques for synthesizing 1,2,4-triazole derivatives with a piperazine nucleus, aiming at antimicrobial, antioxidant, and enzyme inhibitory activities. This research not only contributes to the discovery of new bioactive compounds but also emphasizes the importance of sustainable and environmentally friendly synthesis methods in pharmaceutical chemistry (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

properties

IUPAC Name

[5-(4-ethylanilino)triazolidin-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-3-17-8-10-18(11-9-17)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)19-7-5-4-6-16(19)2/h4-11,20-21,23-26H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRGUJPNAQZNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

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